molecular formula C3H5N5O B1633090 2-Methyl-2H-tetrazole-5-carboxylic acid amide

2-Methyl-2H-tetrazole-5-carboxylic acid amide

Cat. No.: B1633090
M. Wt: 127.11 g/mol
InChI Key: NPKLEUZCZHISCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-tetrazole-5-carboxylic acid amide is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structural features and stability . The compound this compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-carboxylic acid amide, typically involves the use of sodium azide and various organic substrates. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as triethyl orthoformate . Another approach includes the use of isocyanides and aldehydes under specific reaction conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-tetrazole-5-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-tetrazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. For example, tetrazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-tetrazole-5-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to mimic carboxylic acids while being metabolically stable makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

2-methyltetrazole-5-carboxamide

InChI

InChI=1S/C3H5N5O/c1-8-6-3(2(4)9)5-7-8/h1H3,(H2,4,9)

InChI Key

NPKLEUZCZHISCM-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)C(=O)N

Canonical SMILES

CN1N=C(N=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.